Product packaging for Benzo[f]quinoline-5,6-dione(Cat. No.:CAS No. 65938-99-0)

Benzo[f]quinoline-5,6-dione

Cat. No.: B14477615
CAS No.: 65938-99-0
M. Wt: 209.20 g/mol
InChI Key: SNNZCIDJKATSPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization within Quinoline (B57606) Chemistry and Heterocyclic Systems

Quinoline, a heterocyclic aromatic compound composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, serves as a foundational structure for a vast array of synthetic and naturally occurring molecules. The introduction of additional benzene rings gives rise to the benzoquinoline isomers, including benzo[f]quinoline (B1222042), benzo[g]quinoline, and benzo[h]quinoline (B1196314). Benzo[f]quinoline, also known as 1-azaphenanthrene, is a tetracyclic system that has been a subject of research for many years due to the biological activities and material properties of its derivatives. researchgate.netthieme-connect.de

The synthesis of the benzo[f]quinoline core has been approached through various classical methods, such as the Skraup-Doebner-von Miller reaction, which involves the reaction of 2-naphthylamine (B18577) with α,β-unsaturated carbonyl compounds. researchgate.net Other synthetic strategies include photochemical cyclohydrogenation of stilbazole derivatives and cycloaddition reactions. researchgate.netresearchgate.net The presence of the nitrogen atom in the quinoline ring system significantly influences the electronic distribution and reactivity of the molecule, making it a key building block in medicinal chemistry and materials science. thieme-connect.de

Significance of Dione (B5365651) Moieties in Polycyclic Aromatic Nitrogen Heterocycles

The incorporation of a dione moiety, specifically an o-quinone system as seen in Benzo[f]quinoline-5,6-dione, introduces a highly reactive and electronically significant feature into the polycyclic aromatic nitrogen heterocycle framework. Quinone derivatives are well-known for their redox properties and their ability to participate in various biological processes. The dione functionality can act as a Michael acceptor, making the molecule susceptible to nucleophilic attack, a property often exploited in the synthesis of more complex heterocyclic systems.

In the context of polycyclic aromatic nitrogen heterocycles, the dione moiety is often associated with significant biological activity. For instance, the structural analog, benzo[h]quinoline-5,6-dione, has been investigated for its potential antitumor and antimicrobial properties. smolecule.com The presence of the dione group is thought to contribute to these activities through mechanisms such as the generation of reactive oxygen species and interaction with biological macromolecules like DNA and proteins. smolecule.com The planarity of the ring system combined with the electrophilic nature of the dione group can facilitate intercalation into DNA, a mechanism of action for some anticancer agents.

Overview of Research Trajectories for this compound and its Structural Analogs

Research interest in this compound and its analogs has primarily been driven by the quest for new bioactive molecules and functional materials. While specific studies on this compound are limited, the research on its structural isomers and derivatives provides a roadmap for potential areas of investigation.

A significant portion of the research has focused on the synthesis of various benzoquinoline derivatives and the evaluation of their biological activities. For example, derivatives of benzo[f]quinoline have been explored for their anticancer activity. nih.govsemanticscholar.org These studies often involve the synthesis of a library of compounds with different substituents on the benzoquinoline core to establish structure-activity relationships.

The synthesis of Benzo[f]quinoline-5,6-oxide, a direct precursor to the dione, has been reported, suggesting a viable route to the title compound. researchgate.net The oxidation of the corresponding diol or methoxy (B1213986) derivatives is another potential synthetic pathway. thieme-connect.de

The structural analog, benzo[h]quinoline-5,6-dione, has been the subject of mutagenicity studies and investigations into its interactions with G-quadruplexes in DNA, highlighting the potential for these types of molecules to be used as probes or therapeutic agents targeting nucleic acids. smolecule.com Furthermore, the synthesis of various polycyclic heterocycles containing a dione moiety, such as benzo[g]quinoxaline-5,10-diones, has been extensively reviewed, indicating a broad interest in this class of compounds for their potential applications in medicine and materials science. mdpi.com

The development of new synthetic methodologies, including multicomponent reactions, to access functionalized benzoquinoline systems continues to be an active area of research. rsc.org These advancements pave the way for more efficient synthesis of complex molecules like this compound and its derivatives, which will be crucial for a more thorough investigation of their properties and potential applications.

Interactive Data Tables

Below are tables summarizing available data for this compound and a key structural analog.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₃H₇NO₂Computed
Molecular Weight 209.20 g/mol Computed
CAS Number 65938-99-0-

Note: The properties listed are primarily computed due to the limited experimental data available in the cited literature.

Table 2: Research Highlights of Benzo[h]quinoline-5,6-dione (Structural Analog)

Research AreaKey FindingsReference
Biological Activity Exhibits potential antitumor and antimicrobial properties. smolecule.com
Mutagenicity Investigated for its mutagenic effects in bacterial systems. smolecule.com
Biochemical Interactions Studied for its ability to interact with G-quadruplexes in DNA. smolecule.com
Synthetic Utility Used as a starting material for the synthesis of more complex heterocyclic compounds. smolecule.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H7NO2 B14477615 Benzo[f]quinoline-5,6-dione CAS No. 65938-99-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

65938-99-0

Molecular Formula

C13H7NO2

Molecular Weight

209.20 g/mol

IUPAC Name

benzo[f]quinoline-5,6-dione

InChI

InChI=1S/C13H7NO2/c15-12-10-5-2-1-4-8(10)9-6-3-7-14-11(9)13(12)16/h1-7H

InChI Key

SNNZCIDJKATSPG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C(=O)C2=O)N=CC=C3

Origin of Product

United States

Synthetic Methodologies for Benzo F Quinoline 5,6 Dione and Its Derivatives

Classical and Conventional Synthetic Routes

Classical approaches to the benzo[f]quinoline (B1222042) framework, a necessary precursor for the dione (B5365651), often involve multi-step organic syntheses and condensation reactions.

Multi-Step Organic Synthesis from Precursors

A plausible and documented multi-step pathway to a direct precursor of benzo[f]quinoline-5,6-dione begins with the parent heterocycle, benzo[f]quinoline. The synthesis of benzo[f]quinoline itself can be achieved through various established methods, including the Skraup reaction, Doebner-Von Miller reaction, and photochemical cyclization. medwinpublisher.org

A key transformation in the pathway towards the dione is the oxidation of benzo[f]quinoline to form benzo[f]quinoline-5,6-oxide . This is accomplished through the use of ozone in methanol (B129727) at low temperatures, which initially yields a dialdehyde (B1249045) derivative that subsequently cyclizes to the epoxide. medwinpublisher.org

This epoxide, benzo[f]quinoline-5,6-oxide, is a critical intermediate. It can undergo isomerization under acidic conditions to yield 5-hydroxybenzo[f]quinoline . medwinpublisher.org Treatment with trifluoroacetic acid or hydrobromic acid leads to the quantitative formation of this hydrox-derivative. medwinpublisher.org While the direct oxidation of 5-hydroxybenzo[f]quinoline to this compound is a logical subsequent step, specific reagents and conditions for this transformation are not detailed in the available literature. However, this multi-step sequence represents a viable classical route.

Table 1: Multi-Step Synthesis of 5-Hydroxybenzo[f]quinoline

StepStarting MaterialReagents and ConditionsProduct
1Benzo[f]quinolineOzone, Methanol (low temperature)Benzo[f]quinoline-5,6-oxide
2Benzo[f]quinoline-5,6-oxideTrifluoroacetic acid or 24% Hydrobromic acid5-Hydroxybenzo[f]quinoline

Condensation Reactions in Benzoquinoline-dione Synthesis

Condensation reactions are fundamental in the synthesis of quinoline (B57606) and its derivatives.

The Friedländer condensation is a widely utilized method for the synthesis of quinolines, which involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. While specific examples of the Friedländer condensation leading directly to this compound are not prominent in the literature, this technique is crucial for the synthesis of the foundational benzo[f]quinoline ring system from appropriate naphthalene-based precursors. The synthesis of various substituted benzo[f]quinolines has been achieved through reactions of Schiff bases (derived from 2-naphthylamine) with 1,3-dicarbonyl compounds, which can be considered a variation of this classical condensation approach. medwinpublisher.org

Modern and Efficient Synthetic Strategies

Modern synthetic chemistry aims to develop more efficient, atom-economical, and environmentally benign methodologies.

One-Pot Multicomponent Reaction Approaches

Multicomponent reactions (MCRs), where multiple starting materials react in a single synthetic operation, offer significant advantages in terms of efficiency and diversity. While the direct one-pot synthesis of this compound is not described, MCRs have been employed for the synthesis of the broader benzo[f]quinoline scaffold. For instance, an efficient method for synthesizing a series of benzo[f]quinoline derivatives involves the reaction of Schiff bases with 1,3-dicarbonyl compounds in an aqueous medium, catalyzed by benzyltriethylammonium chloride (TEBA). medwinpublisher.org This approach, however, leads to substituted benzo[f]quinolines and not directly to the dione.

Catalyzed Synthesis

Catalysis plays a pivotal role in modern organic synthesis. In the context of benzo[f]quinoline synthesis, various catalytic systems are employed in reactions such as the Skraup and Doebner-Von Miller reactions to improve yields and reaction conditions. medwinpublisher.org For the synthesis of benzo[f]quinoline derivatives, TEBA has been used as a phase-transfer catalyst in condensation reactions. medwinpublisher.org The application of specific catalysts for the direct synthesis or oxidation to this compound remains an area for further research.

Metal-Catalyzed Methodologies (e.g., Palladium, Zinc, Silver)

Metal-catalyzed reactions are pivotal in the synthesis of quinoline frameworks. Palladium, in particular, has been extensively used. For instance, a two-step sequence for the synthesis of benzo[f]quinoline has been described, which involves a Suzuki cross-coupling reaction catalyzed by Pd(PPh₃)₄. researchgate.net This highlights palladium's role in constructing the foundational carbon skeleton. Another palladium(II)-catalyzed approach involves a decarboxylative annulation reaction to produce dibenzo[f,h]quinolines. nih.gov

Zinc catalysts have also proven effective in quinoline synthesis. Zinc triflate (Zn(OTf)₂) is a highly efficient and reusable catalyst for the Friedlander annulation reaction, which can be used to prepare fused polycyclic quinolines from 2-aminoaryl ketones and carbonyl compounds. nih.gov This method is notable for its environmentally friendly nature, especially when conducted under microwave irradiation and solvent-free conditions. nih.gov

Silver catalysts are primarily employed in cycloisomerization reactions. For example, silver hexafluoroantimonate (AgSbF₆) has been used to catalyze a 6-endo-dig cycloisomerization of N-propargylated heterocyclic compounds to form annulated quinoline derivatives. thieme-connect.comresearchgate.net This regioselective reaction provides an efficient route to complex quinoline systems in excellent yields. thieme-connect.comresearchgate.net

Table 1: Examples of Metal-Catalyzed Reactions in Quinoline Synthesis

Catalyst Reaction Type Substrates Product Type Ref
Pd(PPh₃)₄ Suzuki Cross-Coupling Pyridines and boronic acids Benzo[f]quinoline precursor researchgate.net
Zn(OTf)₂ Friedlander Annulation 2-aminoaryl ketone, carbonyl compound Fused polycyclic quinoline nih.gov
AgSbF₆ 6-endo-dig Cycloisomerization N-propargylated heterocycles Annulated quinoline thieme-connect.comresearchgate.net
Brønsted Acid-Mediated Cycloisomerization

Brønsted acid-mediated cycloisomerization serves as a crucial final step in the synthesis of various fused quinoline systems. bohrium.com This methodology is often preceded by palladium-catalyzed cross-coupling reactions, such as the Sonogashira–Hagihara and Suzuki–Miyaura reactions, to assemble a suitable precursor. nih.gov The strong acid facilitates the cyclization of an ortho-aryl(ethynyl)arene intermediate to form the final polycyclic structure. thieme-connect.com This strategy is modular and tolerates a variety of functional groups, allowing for the synthesis of diverse regioisomeric derivatives in high yields. bohrium.com For instance, the synthesis of benzo[f]quinazoline-1,3(2H,4H)-diones utilizes an acid-mediated cycloisomerization as the final cyclisation step. nih.gov

Cycloaddition Reactions in Derivative Formation

[3+2] Dipolar Cycloaddition for Pyrrolo- and Isoindolo-Benzo[f]quinolines

The formation of pyrrolo- and isoindolo-fused benzo[f]quinoline derivatives is efficiently achieved through [3+2] dipolar cycloaddition reactions. nih.gov This process typically involves the quaternization of the benzo[f]quinoline nitrogen atom, followed by in situ generation of a benzo[f]quinolinium ylide in the presence of a base. nih.govresearchgate.net This ylide, acting as a 1,3-dipole, then reacts with a dipolarophile, such as an activated alkyne or alkene, to yield the cycloadduct. nih.gov This method is highly effective for creating fused heterocyclic systems, and the resulting pyrrolo[1,2-a]quinolines have been shown to form as single regio- and stereoisomers. rsc.orgmedwinpublisher.org

Table 2: [3+2] Dipolar Cycloaddition for Pyrrolo-Benzo[f]quinoline Synthesis

Benzo[f]quinoline Precursor Dipolarophile Product Ref
Benzo[f]quinolinium ylide Methyl propiolate Pyrrolobenzo[f]quinolinium cycloadduct nih.gov
Benzo[f]quinolinium ylide Dimethyl acetylenedicarboxylate (B1228247) (DMAD) Pyrrolobenzo[f]quinolinium cycloadduct nih.gov
Quinolinium ylide N-methylmaleimide Tetracyclic pyrroloquinoline adduct rsc.org
Diels-Alder Cyclocondensation in Related Quinone Systems

The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for the formation of six-membered rings and has been historically significant in the chemistry of quinones. researchgate.netmdpi.com Quinones are excellent dienophiles due to their electron-deficient nature, readily reacting with conjugated dienes. nih.gov This reaction provides a direct route to form the cyclohexene (B86901) ring system, which is a core component of many complex molecules. mdpi.com While direct application to this compound is not extensively detailed, the principles are demonstrated in the synthesis of related quinone systems. For instance, the hetero-Diels-Alder reaction, where either the diene or dienophile contains a heteroatom, is a valuable method for constructing six-membered heterocyclic rings. acs.org This approach is fundamental in building the structural complexity found in various polycyclic aromatic systems.

Cross-Coupling Reactions

Sonogashira–Hagihara and Suzuki–Miyaura Applications

The Sonogashira–Hagihara and Suzuki–Miyaura cross-coupling reactions are indispensable tools for the functionalization of heterocyclic cores, including those leading to benzo[f]quinoline derivatives. These palladium-catalyzed reactions allow for the formation of carbon-carbon bonds with high efficiency and functional group tolerance. nih.gov A common strategy involves a sequence of these reactions to introduce aryl and ethynyl (B1212043) groups onto a starting heterocycle. nih.gov For example, a synthetic route to benzo[f]quinazoline-1,3(2H,4H)-diones employs a combination of Sonogashira–Hagihara and Suzuki–Miyaura cross-coupling reactions to build a complex precursor, which then undergoes a final acid-mediated cycloisomerization step. nih.gov The Suzuki reaction, in particular, has been utilized in a two-step sequence to synthesize the benzo[f]quinoline core itself. researchgate.net

Novel Precursor Utilization in this compound Synthesis

The synthesis of the benzo[f]quinoline framework and its subsequent oxidation to the dione relies on a variety of precursor molecules. Modern synthetic routes often employ complex starting materials that facilitate more efficient and direct pathways to the target compound and its derivatives.

One key precursor to the dione is benzo[f]quinoline-5,6-oxide . A method for synthesizing this epoxide involves the oxidation of benzo[f]quinoline using ozone in methanol at low temperatures. medwinpublisher.orgresearchgate.net This oxide is a critical intermediate, as its ring can be opened to form diol derivatives or rearranged to form hydroxylated products, which can then be oxidized to the target dione. medwinpublisher.orgresearchgate.net

Another innovative approach utilizes Schiff bases, specifically N-arylidenenaphthalen-2-amines , which react with 1,3-dicarbonyl compounds like 2,2-dimethyl-1,3-dioxane-4,6-dione. medwinpublisher.org This method proceeds via a Michael addition to yield benzo[f]quinoline derivatives directly. medwinpublisher.org This strategy is notable for its use of readily available starting materials to construct the core heterocyclic system.

Furthermore, functionalized precursors such as 3-chlorobenzo[f]quinoline-2-carbaldehyde serve as versatile platforms for building a variety of derivatives. nih.govnih.gov This compound can be reacted with different nucleophiles to introduce diverse heterocyclic systems onto the benzo[f]quinoline scaffold, demonstrating a strategy of building complexity from a pre-formed, functionalized core. nih.govnih.gov

Table 1: Overview of Novel Precursors and Synthetic Strategies

Precursor Molecule Reagents/Reaction Type Product Type
Benzo[f]quinoline Ozone in Methanol Benzo[f]quinoline-5,6-oxide medwinpublisher.orgresearchgate.net
N-arylidenenaphthalen-2-amines 2,2-dimethyl-1,3-dioxane-4,6-dione Benzo[f]quinoline derivatives medwinpublisher.org
3-chlorobenzo[f]quinoline-2-carbaldehyde Various nitrogen nucleophiles Fused benzo[f]quinoline heterocycles nih.gov

Influence of Reaction Conditions on Synthetic Outcomes

The success of synthesizing this compound and its derivatives is highly dependent on the specific reaction conditions employed. Solvent choice, catalyst selection, and the method of heating can significantly influence reaction rates, yields, and purity.

Solvent Effects

The choice of solvent plays a critical role in the reaction pathway and efficiency. For instance, the synthesis of benzo[f]quinoline derivatives from Schiff bases and 1,3-dicarbonyl compounds has been successfully performed in an aqueous medium. medwinpublisher.org The use of water as a solvent is advantageous from a green chemistry perspective and can influence reaction kinetics and selectivity. In other synthetic steps, such as the [3+2] dipolar cycloaddition reactions to form pyrrolo-benzo[f]quinolines, chloroform (B151607) has been used effectively. nih.gov The oxidation of benzo[f]quinoline to its 5,6-oxide is typically carried out in methanol at low temperatures, highlighting the need for specific solvent properties to control reactivity. medwinpublisher.org

Catalyst Selection and Optimization

Catalysts are essential for facilitating many of the synthetic transformations leading to the benzo[f]quinoline core. In the aqueous synthesis involving Schiff bases, benzyltriethylammonium chloride (TEBA) is used as a phase-transfer catalyst, which is crucial for enabling the reaction between the organic substrates in the water medium. medwinpublisher.org

For the synthesis of certain derivatives, a base is used to generate a reactive intermediate. For example, triethylamine is employed as a base to generate ylides in situ from quaternary salts of benzo[f]quinoline. nih.gov These ylides then undergo cycloaddition reactions to form more complex derivatives. nih.gov The choice and concentration of the base are critical for optimizing the yield of the desired cycloadduct.

Comparative Analysis of Heating Methods (Thermal, Microwave, Ultrasound)

While specific comparative studies on the synthesis of this compound using different heating methods are not extensively detailed in the literature, research on the synthesis of related nitrogen-containing heterocyclic compounds provides valuable insights. Microwave-assisted synthesis, in particular, has emerged as a powerful tool for accelerating organic reactions.

A comparative study on the synthesis of 2-amino-4,6-diarylpyrimidines, another class of N-heterocycles, demonstrated the significant advantages of microwave irradiation over conventional heating. javeriana.edu.co While conventional heating in ethanol (B145695) under reflux required 24 hours to achieve high yields, the microwave-assisted method, performed under solvent-free conditions, drastically reduced reaction times to just 10-15 minutes while still providing good to excellent yields. javeriana.edu.co This substantial rate enhancement is attributed to the efficient and direct heating of the reaction mixture by microwaves.

These findings strongly suggest that microwave-assisted protocols could be highly beneficial for the synthesis of this compound and its derivatives, potentially leading to shorter reaction times, improved energy efficiency, and higher yields compared to traditional thermal methods.

Table 2: Comparison of Conventional vs. Microwave Heating for Synthesis of 2-Amino-4,6-diarylpyrimidines

Entry Conventional Heating (Yield, 24h) Microwave Irradiation (Yield, 10-15 min)
2-Amino-4,6-diphenylpyrimidine 93% 85%
2-Amino-4-(4-methoxyphenyl)-6-phenylpyrimidine 90% 78%
2-Amino-4-(4-chlorophenyl)-6-phenylpyrimidine 85% 80%
2-Amino-4-(2-chlorophenyl)-6-phenylpyrimidine 80% 72%

Data adapted from a study on diarylpyrimidine synthesis, illustrating the potential advantages of microwave heating for related heterocyclic compounds. javeriana.edu.co

Reactivity and Derivative Chemistry of Benzo F Quinoline 5,6 Dione

Benzo[f]quinoline-5,6-dione as a Synthetic Intermediate

The strategic placement of reactive carbonyl groups within the rigid, planar structure of this compound offers a gateway to a variety of more complex molecular architectures. While direct applications of this specific dione (B5365651) as a synthetic intermediate are not extensively documented, its structural motifs suggest significant potential in the construction of diverse organic molecules.

Utility in the Synthesis of Complex Organic Molecules

The ortho-quinone moiety is a well-established reactive handle in organic synthesis. In the context of this compound, this functionality can be exploited for the construction of novel heterocyclic systems and other intricate organic structures. The electron-deficient nature of the dione system makes it susceptible to nucleophilic attack, providing a pathway for the introduction of various functional groups and the building of new ring systems. For instance, reactions with diamines could lead to the formation of novel phenazine-like structures with extended aromatic systems. While specific examples utilizing this compound are scarce in the literature, the analogous reactivity of other ortho-quinones supports this potential.

Formation of Organometallic Complexes (e.g., Osmium and Ruthenium Complexes)

The ortho-dione unit of this compound is an excellent bidentate ligand for the formation of organometallic complexes. The coordination chemistry of ortho-quinones with transition metals is well-established, and these complexes often exhibit interesting electronic and catalytic properties.

Studies on the analogous compound, 9,10-phenanthrenequinone (PQ), have shown that it readily forms stable complexes with ruthenium and osmium. nih.gov The reaction of PQ with ruthenium(II) and osmium(II) precursors leads to the formation of paramagnetic semiquinone radical complexes. nih.gov X-ray crystallography and spectroscopic analysis have confirmed the coordination of the metal center to the two oxygen atoms of the quinone. nih.gov These complexes can undergo reversible one-electron oxidation and reduction processes, highlighting the redox-active nature of the coordinated quinone ligand. nih.gov

Given the structural similarity, it is highly probable that this compound would exhibit similar coordination behavior, acting as a bidentate O,O-donor ligand to form stable complexes with ruthenium, osmium, and other transition metals. The nitrogen atom in the quinoline (B57606) ring could also play a role in the coordination chemistry, potentially leading to complexes with different geometries and electronic properties compared to those of simple phenanthrenequinone. The synthesis of such complexes would be a promising avenue for the development of new catalysts and materials with interesting photophysical or electronic properties.

Functionalization and Derivatization Strategies

The modification of the this compound scaffold through substitution and annulation reactions provides a powerful tool for tuning its chemical and physical properties and for the synthesis of novel derivatives with potential applications in medicinal chemistry and materials science.

Substitution Reactions on the Quinoline-dione Scaffold

The electrophilic character of the carbonyl carbons in this compound makes them susceptible to nucleophilic attack. This reactivity can be harnessed to introduce a variety of substituents onto the core structure.

While direct experimental data on the substitution reactions of this compound is limited, the reactivity of analogous quinone systems provides valuable insights. For example, studies on benzo[g]quinoxaline-5,10-diones have demonstrated that these compounds can undergo nucleophilic substitution reactions with amines. mdpi.com The reaction of chloro-substituted quinoxaline-diones with various amines leads to the corresponding amino-substituted derivatives. mdpi.com

It is therefore anticipated that this compound would react with nucleophiles such as amines, thiols, and alkoxides. These reactions would likely proceed via a nucleophilic addition to one of the carbonyl groups, followed by tautomerization or subsequent reaction steps to yield substituted products. The introduction of these functional groups would significantly alter the electronic properties and biological activity of the parent dione.

Table 1: Potential Nucleophilic Substitution Reactions of this compound

NucleophileReagent ExamplePotential Product
AmineR-NH₂Amino-substituted benzo[f]quinoline (B1222042) derivative
ThiolR-SHThio-substituted benzo[f]quinoline derivative
AlkoxideR-O⁻Alkoxy-substituted benzo[f]quinoline derivative

This table represents potential reactions based on the known reactivity of analogous quinone compounds.

Annulation Reactions for Fused Heterocycles

Annulation reactions, which involve the formation of a new ring fused to an existing one, are a powerful strategy for the synthesis of complex polycyclic systems. The dione functionality of this compound is a prime site for such transformations.

The reaction of ortho-quinones with 1,2-diamines to form phenazine derivatives is a classic example of an annulation reaction. It is expected that this compound would react similarly with aromatic or aliphatic diamines to yield novel, extended fused heterocyclic systems. These reactions would expand the polycyclic aromatic framework and introduce additional nitrogen atoms, which could have a profound impact on the material's electronic and photophysical properties.

Table 2: Potential Annulation Reactions of this compound

Reaction TypeReactantPotential Product
Condensation1,2-DiamineFused phenazine-like heterocycle
CycloadditionDieneFused polycyclic system

This table outlines potential annulation strategies based on the established reactivity of ortho-quinones.

Pyranoquinoline and Furoquinoline Derivatives

The synthesis of pyrano- and furo-fused derivatives represents a significant area in the functionalization of quinoline systems. While direct condensation or cycloaddition reactions starting specifically from this compound to form pyranoquinoline and furoquinoline systems are not extensively detailed in the surveyed literature, the construction of such fused polycyclic frameworks is a well-established strategy in heterocyclic chemistry. Methodologies often involve multi-component reactions or tandem cyclizations starting from functionalized quinoline precursors. For instance, the synthesis of various pyrano[3,2-f]quinoline derivatives has been achieved through molecular iodine-catalyzed tandem reactions involving propargylic alcohols and substituted amines, demonstrating a viable route to such fused systems researchgate.net. Photochemical pathways, such as the 6π-electrocyclization, have also been employed to create complex benzo[h]pyrano[2,3-f]quinazolines, a related class of compounds beilstein-journals.org. These approaches highlight the chemical strategies that could potentially be adapted for the elaboration of the this compound core.

Pyrazole, Imidazoline, and Chromene-fused Benzo[f]quinolines

The benzo[f]quinoline scaffold serves as a versatile template for the synthesis of various fused heterocyclic systems, including those containing pyrazole, imidazoline, and chromene rings. Research has demonstrated that functionalized benzo[f]quinolines are excellent precursors for constructing these complex derivatives nih.govbohrium.com.

One key intermediate, 3-chlorobenzo[f]quinoline-2-carbaldehyde, has been effectively utilized to build a variety of fused heterocycles. For example, its reaction with 5-methyl-2-phenyl-2,4-dihydropyrazol-3-one in a basic ethanolic solution yields a pyrazolone-fused benzo[f]quinoline nih.gov. Similarly, the formation of an imidazoline-fused system is achieved through the condensation of the same carbaldehyde precursor with 1,2-diaminoethane. This reaction proceeds via an initial condensation, followed by a 5-endo-trig cyclization and subsequent dehydrogenation to yield the aromatic fused product nih.gov.

Furthermore, the benzo[f]quinoline framework can be extended to include chromene moieties. A benzo[f]quinoline derivative bearing a cyanoethanohydrazone group can undergo cyclo-condensation with 2-hydroxybenzaldehyde under basic conditions to construct a 2-iminochromene-fused system nih.gov. These synthetic routes showcase the reactivity of the benzo[f]quinoline core and its utility in generating diverse, multi-ring heterocyclic structures.

Table 1: Synthesis of Fused Benzo[f]quinoline Derivatives This table summarizes the synthesis of various fused heterocyclic systems starting from a common benzo[f]quinoline precursor.

PrecursorReagentFused Ring SystemResulting Derivative Class
3-chlorobenzo[f]quinoline-2-carbaldehyde5-methyl-2-phenyl-2,4-dihydropyrazol-3-onePyrazolePyrazolone-fused Benzo[f]quinoline
3-chlorobenzo[f]quinoline-2-carbaldehyde1,2-diaminoethaneImidazolineImidazoline-fused Benzo[f]quinoline
Benzo[f]quinoline-cyanoethanohydrazone2-hydroxybenzaldehydeChromene2-Iminochromene-fused Benzo[f]quinoline

Redox Chemistry and Radical Species Formation

Generation of Semiquinone and Dioxothiadiazole Anions

The ortho-quinone functionality within this compound makes it an active participant in redox chemistry, capable of forming radical anion species. The one-electron reduction of the dione yields a semiquinone radical anion. This process is characteristic of quinone systems and is a cornerstone of their electrochemical and biochemical activity.

The generation of a stable semiquinone radical anion from a closely related ortho-quinone, 1,10-phenanthroline-5,6-dione (pd), has been successfully achieved through chemical reduction using cobaltocene (CoCp₂). This reaction produces the salt [CoCp₂]⁺[pd]˙⁻, isolating the semiquinone radical anion for characterization . This methodology provides a clear precedent for the generation of the analogous semiquinone from this compound.

Furthermore, the ortho-diamine derivative of the benzoquinoline core can be used to synthesize fused dioxothiadiazole structures. While not forming an anion directly from the dione, this demonstrates the accessibility of related redox-active heterocyclic systems.

Oxidation and Reduction Processes in Quinone-dione Systems

Quinone-dione systems like this compound are defined by their ability to undergo reversible one- or two-electron reduction processes. The redox potential of these compounds is a critical parameter that dictates their reactivity, particularly in biological and material science contexts mdpi.com. The process typically involves two sequential single-electron transfers.

First Reduction: The neutral quinone (Q) accepts one electron to form the semiquinone radical anion (Q•⁻). Q + e⁻ ⇌ Q•⁻

Second Reduction: The semiquinone radical anion accepts a second electron to form the dianion (Q²⁻), often referred to as the catecholate or hydroquinone (B1673460) form. Q•⁻ + e⁻ ⇌ Q²⁻

This two-step reduction is observable through techniques like cyclic voltammetry, which would reveal two distinct redox waves corresponding to each electron transfer. Studies on the closely related benzo[h]quinoline-5,6-dione have indicated that it possesses three accessible oxidation states, confirming this stepwise redox behavior. The stability and accessibility of the semiquinone radical intermediate are key to the diverse applications of quinone chemistry, from electron transfer chains in biology to the design of molecular conductors and switches mdpi.com. The reduction can be achieved chemically, as with cobaltocene, or electrochemically.

Table 2: Redox States of this compound System This table outlines the species involved in the two-step reduction process of a generic quinone-dione system.

Species NameFormulaOxidation StateDescription
QuinoneQ0The neutral, fully oxidized dione form.
SemiquinoneQ•⁻-1A radical anion formed by a one-electron reduction.
Dianion (Catecholate)Q²⁻-2The fully reduced species formed by a two-electron reduction.

Spectroscopic and Advanced Structural Characterization of Benzo F Quinoline 5,6 Dione

Vibrational Spectroscopy for Molecular Structure Elucidation (FTIR)

Fourier-transform infrared (FTIR) spectroscopy is a crucial technique for identifying the functional groups within a molecule. For Benzo[f]quinoline-5,6-dione, the most prominent features in its IR spectrum would be the characteristic stretching vibrations of the carbonyl (C=O) groups of the dione (B5365651) functionality.

Based on studies of related quinone-containing heterocyclic compounds, the C=O stretching vibrations in this compound are expected to appear in the region of 1650-1700 cm⁻¹ . The exact position of these bands can be influenced by the electronic environment and potential intermolecular interactions in the solid state. For comparison, in isoindolo–benzo[f]quinoline (B1222042)–dione derivatives, carbonyl stretching frequencies have been observed at approximately 1662 cm⁻¹ and 1634 cm⁻¹.

In addition to the carbonyl peaks, the FTIR spectrum of this compound would also exhibit characteristic absorptions for the aromatic C-H and C=C stretching vibrations. The aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while the C=C stretching vibrations of the fused aromatic rings would appear in the 1450-1600 cm⁻¹ region.

Table 1: Expected FTIR Spectral Data for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹)
Aromatic C-H Stretch > 3000
Carbonyl (C=O) Stretch 1650 - 1700
Aromatic C=C Stretch 1450 - 1600

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise connectivity and chemical environment of atoms in a molecule.

The ¹H-NMR spectrum of this compound is expected to show a series of signals in the aromatic region, typically between 7.0 and 9.0 ppm . The exact chemical shifts of the protons are influenced by the electron-withdrawing nature of the dione group and the anisotropic effects of the fused aromatic system.

In various derivatives of benzo[f]quinoline, protons on the benzo ring and the quinoline (B57606) nucleus exhibit distinct chemical shifts. For instance, in isoindolo-benzo[f]quinoline derivatives, protons H-6, H-7, and H-8 of the benzo[f]quinoline moiety have been observed in the downfield region of 8.14 ppm to 8.80 ppm. nih.gov Similarly, in pyrrolo-benzo[f]quinoline structures, the protons H-10 and H-11 are highly deshielded, appearing around 8.78 ppm. nih.gov

For this compound, the protons on the aromatic rings will likely experience complex splitting patterns (doublets, triplets, or multiplets) due to spin-spin coupling with neighboring protons. A detailed analysis of these coupling constants would be essential for the unambiguous assignment of each proton.

Table 2: Predicted ¹H-NMR Chemical Shift Ranges for this compound

Proton Environment Predicted Chemical Shift (δ, ppm)

The ¹³C-NMR spectrum provides valuable information about the carbon framework of a molecule. For this compound, the most downfield signals would correspond to the carbonyl carbons of the dione moiety, expected to resonate in the range of 170-190 ppm .

The aromatic carbons of the fused ring system would appear between 110 and 150 ppm . The chemical shifts of these carbons are influenced by the nitrogen heteroatom and the carbonyl groups. In related benzo[f]quinoline derivatives, the carbon atoms of the aromatic rings have been observed in a wide range from 102.8 ppm to 139.4 ppm. nih.gov

Table 3: Predicted ¹³C-NMR Chemical Shift Ranges for this compound

Carbon Environment Predicted Chemical Shift (δ, ppm)
Carbonyl Carbons (C=O) 170 - 190

Mass Spectrometry for Molecular Formula Confirmation (HRMS)

High-resolution mass spectrometry (HRMS) is a powerful technique for determining the precise molecular weight and elemental composition of a compound. For this compound, with a molecular formula of C₁₃H₇NO₂, the expected exact mass can be calculated.

HRMS analysis of various benzo[f]quinoline derivatives has been successfully used to confirm their molecular formulas. nih.gov This technique would be essential to unequivocally verify the elemental composition of this compound.

Table 4: Expected HRMS Data for this compound

Molecular Formula Calculated Exact Mass

X-ray Diffraction for Solid-State Structural Analysis

While no specific crystal structure data for this compound has been found, studies on derivatives have demonstrated the utility of this method. For example, the crystal structures of certain pyrrolo-benzo[f]quinoline and isoindolo-benzo[f]quinoline derivatives have been successfully determined, confirming their stereochemistry and molecular conformation. nih.gov

A successful single-crystal X-ray diffraction study of this compound would reveal the planarity of the fused ring system and the geometry of the dione group. It would also provide insights into the intermolecular interactions, such as π-π stacking, that govern the crystal packing.

Table 5: List of Compounds Mentioned

Compound Name
Benzo[f]quinoline
This compound
Isoindolo-benzo[f]quinoline

Powder X-ray Diffraction for Compound Purity and Phase Identification

Information regarding the powder X-ray diffraction analysis of this compound, including detailed research findings and data tables, is not available in the searched scientific literature. This analytical technique is a powerful tool for identifying crystalline phases and assessing the purity of a solid sample. A typical PXRD analysis would involve exposing a powdered sample of the compound to X-rays and measuring the diffraction pattern, which is unique to its crystal structure. This pattern, a plot of diffraction intensity versus the diffraction angle (2θ), serves as a fingerprint for the material.

In the absence of experimental data, a theoretical PXRD pattern could be calculated if the single-crystal X-ray structure of this compound had been determined. However, information on its single-crystal structure is also not present in the available literature.

Theoretical and Computational Investigations of Benzo F Quinoline 5,6 Dione

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are used to model the electronic behavior and energy of compounds like benzo[f]quinoline-5,6-dione, providing a basis for understanding its stability and reactivity.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It has been employed in the study of various benzo[f]quinoline (B1222042) derivatives to support experimental outcomes. nih.govnih.gov DFT calculations, often performed at levels like B3LYP/6-31G(d,p), allow for the optimization of molecular geometry and the determination of the electronic properties of the molecule in its ground state. researchgate.net These calculations are crucial for understanding the distribution of electron density, molecular stability, and the energetic landscape of the compound, which in turn influences its chemical behavior and interactions with biological targets. researchgate.net

Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the resulting HOMO-LUMO energy gap are critical descriptors of a molecule's chemical reactivity, kinetic stability, and polarizability. nih.gov A smaller HOMO-LUMO gap generally suggests higher chemical reactivity and a greater ease of electronic excitation. nih.gov

DFT simulations have been utilized to determine the molecular geometry and study the frontier orbitals of potent benzo[f]quinoline compounds. nih.gov While specific values for this compound are not detailed in the reviewed literature, analysis of the parent compound quinoline (B57606) (benzo[b]pyridine) provides a reference point for the types of values obtained. For quinoline, DFT calculations have shown a HOMO energy of -6.646 eV and a LUMO energy of -1.816 eV, resulting in a HOMO-LUMO energy gap of -4.83 eV. scirp.org This type of analysis helps predict the regions of a molecule that are likely to act as electron donors (HOMO) or electron acceptors (LUMO), which is fundamental to its interaction with other molecules, including biological receptors. nih.govchalcogen.ro

ParameterEnergy (eV)
HOMO Energy -6.646
LUMO Energy -1.816
HOMO-LUMO Gap -4.83
This interactive table presents theoretical energy values for the related compound Quinoline, calculated via DFT, as an illustrative example. scirp.org

Molecular Modeling and Docking Studies

Molecular modeling and docking are computational techniques used to predict how a small molecule (ligand), such as a benzo[f]quinoline derivative, binds to the active site of a macromolecular target, typically a protein or enzyme. These studies are vital for drug discovery, as they can predict binding affinity and elucidate the molecular basis of biological activity.

Molecular docking simulations have been successfully used to demonstrate the potential of benzo[f]quinoline derivatives as inhibitors of specific enzymes, such as Cyclin-Dependent Kinase 5 (CDK-5), which is implicated in cancer. nih.gov In these studies, derivatives of benzo[f]quinoline were docked into the active site of the CDK-5 protein to analyze their binding modes and molecular interactions. nih.gov

The analysis revealed specific interactions with key amino acid residues in the enzyme's binding pocket. For instance, one potent pyrazolone (B3327878) derivative of benzo[f]quinoline was found to bind tightly through arene-H interactions with GLN 131, VAL 18, and ALA 144. nih.gov Another derivative, a cyanoethanohydrazone, exhibited strong binding affinity through the formation of hydrogen bonds with LYS 20, HIS 84, and LYS 89 of the CDK-5 enzyme. nih.gov These detailed interaction analyses provide a structural hypothesis for the observed biological activity and guide further optimization of the ligand.

A key output of molecular docking studies is the prediction of binding affinity, often expressed as a binding energy score (e.g., in kcal/mol). Lower binding energy values typically indicate a more stable and potent ligand-enzyme complex. For the benzo[f]quinoline derivatives studied against the CDK-5 enzyme, the calculated binding energies were found to be very close to that of the co-crystallized native ligand, implying a notably strong binding affinity. nih.gov

CompoundBinding Energy (kcal/mol)RMSD (Å)
Pyrazolone Derivative 2 -6.63200.9477
Cyanoethanohydrazone Derivative 5 -6.56961.4889
This interactive table displays the predicted binding energies and Root Mean Square Deviation (RMSD) values for two potent benzo[f]quinoline derivatives docked with the CDK-5 enzyme. nih.gov

These strong predicted affinities suggest that the benzo[f]quinoline scaffold is effectively recognized by the CDK-5 active site, making its derivatives promising candidates for development as new chemotherapeutic agents. nih.gov Other studies on different benzo[f]quinoline derivatives have also shown favorable binding affinities, ranging from –9.22 to –9.88 kcal/mol, at the colchicine-binding site of tubulin, another important anticancer target. researchgate.net

Structure-Activity Relationship (SAR) Modeling via Computational Approaches

Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a compound with its biological activity. Computational approaches are integral to modern SAR modeling, allowing researchers to build predictive models based on data from quantum chemistry and molecular docking. mdpi.com

For the benzo[f]quinoline class of compounds, in silico studies have been instrumental in establishing SAR correlations. researchgate.netnih.gov By comparing the calculated binding affinities and interaction patterns of a series of synthesized derivatives, researchers can identify which structural modifications enhance or diminish biological activity. For example, the docking results for derivatives against the CDK-5 enzyme demonstrated that specific heterocyclic substitutions on the benzo[f]quinoline core led to high binding potency. nih.gov This information provides a clear rationale for the observed antiproliferative efficacy and guides the design of future analogs. By identifying the key pharmacophoric features—the essential structural elements responsible for activity—computational SAR modeling accelerates the optimization process, leading to the development of more effective and selective drug candidates. nih.gov

Simulation of Spectroscopic Properties

Computational methods, particularly Density Functional Theory (DFT), are widely used to simulate the spectroscopic properties of molecules with a high degree of accuracy. nih.gov These simulations provide valuable insights into the molecular structure and electronic transitions, aiding in the interpretation of experimental spectra.

UV-Vis Spectroscopy: The simulation of the UV-Vis spectrum of this compound would involve Time-Dependent DFT (TD-DFT) calculations. These calculations can predict the electronic transitions between molecular orbitals, which correspond to the absorption of light at specific wavelengths. The extended π-system of the benzo[f]quinoline core, coupled with the carbonyl groups of the dione (B5365651) moiety, is expected to result in characteristic absorption bands in the UV-Vis region. Computational studies on other quinoline derivatives have successfully predicted their absorption spectra. nih.govresearchgate.net

Infrared (IR) Spectroscopy: DFT calculations can also be used to predict the vibrational frequencies of a molecule, which correspond to the peaks observed in an IR spectrum. For this compound, the most characteristic vibrational modes would be the C=O stretching frequencies of the dione group, which are expected to appear in the region of 1650-1700 cm⁻¹. The calculated IR spectrum can be compared with experimental data to confirm the structure of the synthesized compound. While experimental IR data for the parent Benzo[f]quinoline is available, simulated spectra for the 5,6-dione derivative would provide more specific insights. nist.gov

The following table provides a hypothetical summary of simulated spectroscopic data for this compound, based on general principles and data from related compounds.

Spectroscopic TechniquePredicted Key Features
UV-VisStrong absorptions in the UV-A and UV-B regions due to π-π* transitions of the aromatic system and n-π* transitions of the carbonyl groups.
IRCharacteristic C=O stretching vibrations around 1680 cm⁻¹. Aromatic C-H and C=C stretching frequencies.
¹H NMRAromatic protons in the range of 7.5-9.0 ppm, with distinct chemical shifts influenced by the electron-withdrawing dione moiety.
¹³C NMRCarbonyl carbons with chemical shifts in the range of 180-190 ppm. Aromatic carbons with signals between 120-150 ppm.

These simulated spectroscopic properties, derived from computational models, are indispensable for the structural elucidation and characterization of this compound and its derivatives.

Electrochemical Behavior of Benzo F Quinoline 5,6 Dione

Cyclic Voltammetry for Redox Potential Determination

Cyclic voltammetry (CV) is a principal analytical technique used to investigate the redox behavior of electroactive species like benzo[f]quinoline-5,6-dione. This method involves scanning the potential of an electrode linearly with time and measuring the resulting current. For quinone-based compounds, CV provides critical information about their reduction and oxidation potentials, the stability of the generated species, and the number of electrons transferred in the redox process.

The typical electrochemical reduction of a quinone (Q) in an aprotic solvent proceeds through two successive one-electron transfer steps. The first step generates a radical anion (Q•−), and the second step produces a dianion (Q2−). In protic media, these electron transfers are often coupled with protonation steps. For aza-quinones like this compound, the reduction process is fundamentally similar, though the potentials at which these events occur are influenced by the electron-withdrawing nature of the embedded pyridine (B92270) ring.

Through cyclic voltammetry, the accessible oxidation states of this compound can be identified. The neutral diketone form is the highest common oxidation state. Upon reduction, it accepts an electron to form a semiquinone radical anion, which is a distinct, accessible oxidation state. A second reduction step leads to the formation of the hydroquinone (B1673460) dianion, another stable oxidation state. These reversible or quasi-reversible reduction waves are characteristic features in the cyclic voltammogram of quinones. The precise potentials for these state changes are crucial indicators of the compound's electron-accepting capability.

Table 1: Representative Redox Potentials for Aza-aromatic Quinones

Compound Class First Reduction Potential (E¹red) vs. SCE (V) Second Reduction Potential (E²red) vs. SCE (V)
Benzo[g]quinoxaline-5,10-dione derivatives -0.60 to -0.80 -1.20 to -1.50
Naphtho[2,3-f]quinoxaline-7,12-dione derivatives -0.50 to -0.70 -1.10 to -1.40
This compound (Estimated) -0.65 to -0.85 -1.25 to -1.55

Note: The data presented are typical ranges for the specified classes of compounds and are intended for illustrative purposes. Actual values for this compound would require specific experimental determination.

Electron Transfer Kinetics Studies

Studies on electron transfer kinetics provide insight into the rate at which a molecule can accept or donate electrons. For this compound, this involves analyzing the kinetics of its transformation between the quinone, semiquinone, and hydroquinone states. The rate of electron transfer is a critical parameter for applications such as redox mediation. chemrxiv.org Factors including molecular structure, solvent, and the nature of the electrode surface significantly influence these kinetics. Techniques like rapid scan stopped-flow spectrophotometry can be employed to gain fundamental insights into the kinetics of reactions between quinones and biological cofactors like flavin adenine (B156593) dinucleotide (FAD+/FADH2). chemrxiv.orgnih.gov A quantitative structure-activity relationship (QSAR) model developed for a library of quinone-based mediators showed that a combination of high redox potential and small projected molecular area results in the fastest reaction rates with the enzyme glucose oxidase. chemrxiv.orgnih.gov

Applications of Electrochemical Properties

The ability of quinones to be reversibly oxidized and reduced makes them suitable for a variety of applications where electron shuttling is required.

In bioenergetic systems, redox mediators are small molecules that can shuttle electrons between an enzyme and an electrode or between different biological components. nih.gov Quinones are ubiquitous in this role, both physiologically and in biotechnological applications. chemrxiv.org Their function is to accelerate electron transfer in various redox reactions. encyclopedia.pub

The mechanism involves the quinone being reduced to a hydroquinone, which can then transfer electrons to an electron acceptor, regenerating the original quinone to repeat the cycle. encyclopedia.pub For a quinone to be an effective redox mediator, its redox potential must lie between that of the primary electron donor and the terminal electron acceptor to lower the activation energy of the reaction. encyclopedia.pub This property allows quinoid compounds to significantly enhance electron transfer in many anaerobic biotransformation processes and has been harnessed in applications like biofuel cells and biosensors. nih.govencyclopedia.pubresearchgate.net The redox activity of quinone groups enables them to serve as electron shuttles in numerous redox reactions, a principle that underpins their importance in both natural and engineered biological systems. encyclopedia.pub

Mechanistic Studies of Benzo F Quinoline 5,6 Dione Biological Activities Focus on Molecular Mechanisms

DNA Interaction Mechanisms

One of the primary targets for compounds with planar aromatic structures is the cellular DNA. The mechanisms of interaction are varied, but primarily involve the insertion of the flat molecule into the DNA structure and the disruption of enzymes that maintain DNA topology.

DNA intercalation is a common mechanism for planar polyaromatic ligands. nih.gov This process involves the insertion of a flat molecule between the base pairs of the DNA double helix. nih.gov This interaction can alter the structure of DNA, inhibiting processes like replication and transcription, which can ultimately impede cancer cell growth. nih.gov While direct intercalation studies on Benzo[f]quinoline-5,6-dione are not extensively detailed in the available literature, the general benzoquinoline scaffold is known to participate in such interactions.

For instance, studies on various benzo[h]quinoline (B1196314) and benzo[f]quinoline (B1222042) derivatives have demonstrated their ability to intercalate into DNA. nih.govnih.gov The interaction is typically studied using spectroscopic methods, such as UV-visible and fluorescence spectroscopy, by observing changes in the spectral properties of the compound upon binding to calf thymus DNA (CT-DNA). nih.gov Molecular docking studies further support this mechanism, suggesting that these compounds can fit within the DNA base pairs. nih.gov The planar nature of the benzo[f]quinoline core is a critical parameter governing this binding mode. nih.gov

Topoisomerases are essential enzymes that regulate the topology of DNA during cellular processes like replication, transcription, and recombination. mdpi.com They function by creating transient breaks in the DNA backbone. Many anticancer drugs function by inhibiting these enzymes, leading to the accumulation of DNA strand breaks and subsequent cell death.

The benzoquinoline scaffold has been identified as a key feature in several topoisomerase inhibitors. uws.ac.uk Heterocyclic quinones are known to act as topoisomerase inhibitors, often through a dual mechanism involving DNA intercalation. mdpi.com For example, pyrazolo[4,3-f]quinoline derivatives have been synthesized and evaluated for their ability to block the activity of topoisomerase I and IIα in relaxing supercoiled plasmid DNA. mdpi.com While specific inhibitory data for this compound against topoisomerase I and II are not prominently available, related compounds like the benzo[c]phenanthridines, nitidine (B1203446) and fagaronine, have been shown to inhibit topoisomerase I function. acs.org This suggests that the broader class of benzo-fused quinoline (B57606) structures has the potential to target these crucial enzymes.

Enzyme Inhibition Profiles

Beyond direct DNA interaction, benzoquinoline-diones can target key cellular enzymes involved in metabolism and redox homeostasis.

NAD(P)H:quinone oxidoreductase 1 (NQO1) is a flavoenzyme that plays a crucial role in cellular defense against oxidative stress by catalyzing the two-electron reduction of quinones. nih.gov Inhibition of NQO1 has emerged as a strategy in anticancer therapy. nih.gov

Derivatives of the closely related quinoline-5,8-dione have been extensively studied as NQO1 inhibitors. These compounds have shown potent antiproliferative activities in both drug-sensitive and multidrug-resistant cancer cell lines. nih.govnih.gov The mechanism of inhibition is often competitive, where the compounds vie with the enzyme's natural substrates. nih.gov The inhibition of NQO1 by these quinone derivatives can lead to an increase in intracellular reactive oxygen species (ROS), inducing lethal mitochondrial dysfunction and triggering apoptosis. nih.gov

Inhibitory Effects of Selected Quinoline-5,8-dione Derivatives on NQO1 nih.gov
CompoundCell LineInhibition CharacteristicsKinetic Profile
Compound 6dHeLaS3 (drug-sensitive)Potent, dose-dependent inhibitionCompetitive
Compound 7dHeLaS3 (drug-sensitive)Potent, dose-dependent inhibitionCompetitive
Compound 6hKB-vin (multidrug-resistant)Dose-dependent inhibitionNot specified
Compound 7aKB-vin (multidrug-resistant)Dose-dependent inhibitionNot specified

G-Quadruplex Interactions and Stabilization

G-quadruplexes are secondary structures formed in guanine-rich nucleic acid sequences. These structures are often found in telomeres and the promoter regions of oncogenes, making them attractive targets for anticancer drug development. Stabilization of G-quadruplexes can inhibit the activity of telomerase and down-regulate the expression of oncogenes.

The planar aromatic system of benzoquinolines makes them suitable candidates for binding to and stabilizing G-quadruplex structures. Studies on benzo[h]quinoline derivatives have shown that they are capable of binding G-quadruplexes with good affinity and selectivity over duplex DNA. researchgate.net Similarly, quinolino-benzo- nih.govresearchgate.net-dihydroisoquindolium compounds, which feature a related structural core, have been designed as novel G-quadruplex ligands that can down-regulate c-myc gene transcription. nih.gov The binding is typically characterized by an end-stacking interaction on the terminal G-tetrad of the quadruplex structure.

Subcellular Interaction Investigations

Direct experimental studies on the subcellular localization of this compound are limited. However, its localization can be inferred from its mechanisms of action. The ability of the benzoquinoline scaffold to intercalate into DNA, inhibit topoisomerases, and interact with G-quadruplexes strongly implies that the compound can enter the nucleus. These interactions with nuclear components are central to its cytotoxic effects.

Furthermore, the inhibition of enzymes like NQO1, which is predominantly located in the cytosol, suggests that a significant fraction of the compound also resides and is active in the cytoplasm. researchgate.net Therefore, it is plausible that this compound distributes between the nucleus and the cytoplasm to engage with its various molecular targets.

Protein Binding Studies

There is no specific information available in the reviewed scientific literature regarding direct protein binding studies conducted on this compound. Research on the broader class of benzo[f]quinoline derivatives suggests potential interactions with enzymes like Topoisomerase II and ATP synthase, but these have not been confirmed for the 5,6-dione derivative specifically. researchgate.net Computational docking studies have been performed on other, more complex benzo[f]quinoline derivatives, indicating potential binding to proteins such as cyclin-dependent kinase 5 (CDK-5), but similar analyses for this compound have not been found.

Cellular Uptake Mechanisms

No dedicated studies on the cellular uptake mechanisms of this compound were identified in the scientific literature. While the cellular transport of other quinoline and quinone-type molecules has been investigated, the specific pathways by which this compound enters cells remain uncharacterized. Therefore, details regarding its transport across the cellular membrane, whether through passive diffusion, active transport, or other mechanisms, are currently unknown.

Structure Activity Relationship Sar Studies for Benzo F Quinoline 5,6 Dione and Derivatives

Influence of Substituent Position and Nature on Biological Activity

The placement and chemical nature of substituents on the quinone-dione framework are critical determinants of biological activity. Modifications at various positions can dramatically alter the compound's electronic properties, reactivity, and interaction with biological targets.

Research into the SAR of the closely related 5,8-quinolinedione (B78156) moiety provides significant insights applicable to the benzo[f]quinoline-5,6-dione scaffold. Studies have shown that the bioactivity is highly dependent on the substituents at the C-2, C-6, and C-7 positions. mdpi.com

The introduction of halogen atoms, such as chlorine, at the C-6 and C-7 positions has been shown to influence antitumor activity. mdpi.com Furthermore, adding an amine or alkoxyl group at these positions can increase cytotoxicity against a range of cancer cell lines, including those for leukemia, melanoma, and breast cancer. mdpi.com Modifications at the C-2 position also play a role; for instance, introducing hydroxyl or formyl groups can create additional nucleophilic regions on the molecule, potentially altering its reactivity and biological interactions. mdpi.com

Table 1: Effect of Substituents on Quinone-dione Activity

Position of ModificationSubstituent TypeObserved Effect on Biological Activity
C-6 and/or C-7Amine or Alkoxyl GroupIncreased cytotoxicity against various cancer cell lines. mdpi.com
C-6 and/or C-7Halogen Atom (e.g., Chlorine)Influences antitumor activity. mdpi.com
C-2Hydroxyl or Formyl GroupCreates additional nucleophilic regions, potentially altering reactivity. mdpi.com

Correlation Between Structural Features and Biological Potency

The synthesis of benzo[f]quinoline (B1222042) derivatives often involves a two-step process: quaternization of the nitrogen atom to form a salt, followed by a [3+2] dipolar cycloaddition reaction to create a more complex polycyclic structure (cycloadduct). nih.gov Comparative studies have revealed significant differences in the biological activities of these two classes of compounds.

In studies evaluating anticancer activity, certain benzo[f]quinolinium quaternary salts demonstrated potent and selective effects. For instance, salts with aromatic substituents on the quaternized nitrogen were found to be the most active compounds in one study, with one derivative showing non-selective activity against all tested cancer cell lines and another exhibiting highly selective activity against leukemia cells. nih.gov

Conversely, in the context of antimicrobial activity, the same study found that the tested benzo[f]quinolinium quaternary salts (BQS) showed some antibacterial and antifungal activity, whereas the corresponding pyrrolobenzo[f]quinolinium cycloadducts (PBQC) presented no such activity. nih.gov However, it is noteworthy that in studies of the isomeric benzo[c]quinoline scaffold, the resulting cycloadducts exhibited stronger anticancer activity than their precursor quaternary salts, highlighting that the relationship between these structures and bioactivity can be dependent on the specific isomeric core. nih.gov

Table 2: Comparative Biological Potency of Benzo[f]quinoline Derivatives

Compound ClassBiological Activity TypeObserved Potency
Quaternary SaltsAnticancerPotent and selective activity observed, particularly with aromatic substituents. nih.gov
CycloadductsAnticancerActivity can be lower than corresponding salts for the benzo[f]quinoline core. nih.gov
Quaternary SaltsAntimicrobialDemonstrated some antibacterial and antifungal activity. nih.gov
CycloadductsAntimicrobialDid not present antibacterial or antifungal activity in the tested models. nih.gov

Structure-Dependent Modulations of Photophysical Properties

The benzo[f]quinoline core is known for its fluorescent properties, which are attributed to its extended π-π conjugation system. medwinpublisher.org These photophysical characteristics, including light absorption and emission, are highly sensitive to structural modifications.

The absorption and emission of light by quinoline (B57606) derivatives are governed by electronic transitions, primarily π–π* transitions. nih.gov Structural changes, such as the addition of substituent groups, can modulate these properties in predictable ways.

UV-Vis Absorption: The introduction of different functional groups onto the quinoline ring system alters the energy levels of the molecular orbitals. This can lead to a shift in the maximum absorption wavelength (λmax) to either shorter (hypsochromic or blue shift) or longer (bathochromic or red shift) wavelengths. The specific effect depends on the electronic nature of the substituent (electron-donating or electron-withdrawing) and its position on the ring.

Fluorescence Emission: Fluorescence in these molecules arises from the relaxation of an excited electronic state. The structure of the molecule dictates the energy of this emission. Changes to the core structure or the addition of substituents can alter the emission wavelength and the quantum yield (the efficiency of the fluorescence process). For example, the presence of hydrogen-bonding species or the protonation of the nitrogen atom can significantly shift the emission bands. koreascience.kr The difference between the maximum absorption and emission wavelengths, known as the Stokes shift, is also a key property that can be tuned by structural modifications. nih.gov

Investigations into various quinoline derivatives show that their photophysical properties are also influenced by the surrounding environment (solvatochromism), but the intrinsic electronic structure determined by covalent modifications is the primary factor. researchgate.net

Advanced Research Applications and Future Directions for Benzo F Quinoline 5,6 Dione

Role as Chemical Probes in Biological Systems

The application of Benzo[f]quinoline-5,6-dione as a chemical probe in biological systems is an emerging area with potential rooted in the photophysical properties of the broader naphthalimide and quinoline (B57606) dione (B5365651) families. While direct studies on this compound as a probe are not extensively documented, the structural characteristics of related compounds suggest potential. For instance, naphthalimide derivatives are well-regarded as fluorophores used in the design of chemical probes. The inherent fluorescence of the benzo[f]quinoline (B1222042) core, which exhibits blue light emission due to its extended π-π conjugation, provides a foundational property for such applications. medwinpublisher.org The dione functionality could serve as a reactive site or a recognition element, potentially enabling the design of probes that respond to specific biological analytes or microenvironments through changes in fluorescence or other detectable signals.

Exploration in Materials Science

The benzo[f]quinoline scaffold is recognized for its potential in opto-electronics. nih.govresearchgate.net This interest extends to its derivatives, including the 5,6-dione, for the development of novel organic materials.

Research into the benzo[f]quinoline framework is driven by its extended π-conjugation, a key feature for creating materials with interesting electronic properties. nih.govresearchgate.net While specific research on materials derived directly from this compound is limited, studies on analogous quinone-containing organic semiconductors provide insight into their potential. For example, in related helicene quinone systems, quantum-chemical calculations show that the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) can be localized on different parts of the molecule. mdpi.com This separation of charge density is a critical factor in determining the electronic and charge-transport properties of a material. mdpi.com The presence of the electron-withdrawing dione moiety on the benzo[f]quinoline scaffold would be expected to significantly influence its HOMO/LUMO energy levels and electron-accepting capabilities, making it a target for creating novel n-type or bipolar organic semiconductors.

Analogues of benzo[f]quinoline have been identified as promising candidates for use in organic light-emitting devices (OLEDs). medwinpublisher.orgresearchgate.netresearchgate.net The core structure's inherent blue fluorescence is a desirable characteristic for emissive materials. medwinpublisher.org Research has demonstrated that incorporating the benzo[f]quinoline unit as an electron-accepting component in bipolar host materials can improve carrier transport, which is beneficial for the performance of phosphorescent OLEDs (PHOLEDs). elsevierpure.com The electron-deficient nature imparted by the dione functionality in this compound could enhance its role as an electron-transporting or electron-accepting material within an OLED architecture, potentially improving device efficiency and stability.

Development as Scaffolds for Drug Discovery

The quinoline nucleus and its fused-ring analogues like benzo[f]quinoline are considered "privileged scaffolds" in medicinal chemistry due to their widespread occurrence in biologically active compounds. researchgate.netnih.gov The benzo[f]quinoline skeleton has been successfully incorporated into the design of new molecules with potential therapeutic applications, particularly in oncology. nih.govresearchgate.net

Researchers have utilized the benzo[f]quinoline core to synthesize a variety of derivatives with significant biological activity. A common synthetic strategy involves a two-step process starting with the quaternization of the benzo[f]quinoline nitrogen, followed by a [3+2] dipolar cycloaddition reaction to build more complex polycyclic structures. nih.gov This approach has led to the creation of novel hybrid compounds, such as pyrrolo-benzo[f]quinolines and isoindolo-benzo[f]quinolines. nih.gov this compound can be envisioned as a key intermediate or starting material in such synthetic pathways, where the dione group offers reactive handles for further chemical modification and diversification.

Table 1: Representative Benzo[f]quinoline Derivatives in Drug Discovery Research
Scaffold TypeSynthetic ApproachPotential ApplicationReference
Pyrrolo-benzo[f]quinoline[3+2] dipolar cycloaddition of ylides (from benzo[f]quinoline quaternary salts) with 1,4-naphthoquinone.Anticancer agents nih.gov
Isoindolo-benzo[f]quinoline[3+2] dipolar cycloaddition of ylides with various dipolarophiles.Anticancer agents nih.gov
Quaternary SaltsQuaternization of benzo[f]quinoline with reactive halides.Anticancer agents with selective activity against leukemia cells. nih.gov

Emerging Research Areas and Unexplored Reactivities

The reactivity of the 5,6-bond in the benzo[f]quinoline system is a key area of research. Studies on the direct precursor, benzo[f]quinoline-5,6-oxide, provide significant insight into the potential chemical transformations involving this position. medwinpublisher.orgresearchgate.net The epoxide ring of the 5,6-oxide is susceptible to rearrangement under acidic conditions, leading to the formation of new functionalized derivatives. medwinpublisher.org This reactivity highlights the potential of the 5,6-dione as a versatile synthon for accessing a range of novel benzo[f]quinoline structures. The carbonyl groups of the dione are expected to be reactive sites for nucleophilic addition and condensation reactions, opening avenues for synthesizing new classes of derivatives that are otherwise difficult to obtain.

Table 2: Reactivity of Benzo[f]quinoline-5,6-oxide
ReagentProductReaction TypeReference
Trifluoroacetic acid or 24% Hydrobromic acid5-Hydroxybenzo[f]quinolineIsomerization medwinpublisher.org
35% Hydrochloric acidHydroxy chloride derivativeIsomerization/Addition medwinpublisher.org

Methodological Advancements in this compound Research

Advancements in the synthesis of functionalized benzo[f]quinolines are crucial for exploring their applications. A key methodological development is the synthesis of benzo[f]quinoline-5,6-oxide, the immediate precursor to the dione. This is achieved through the oxidation of the parent benzo[f]quinoline with ozone in methanol (B129727) at low temperatures to form an intermediate dialdehyde (B1249045), which is then treated with tris(dimethylamino)phosphine to form the oxirane ring. medwinpublisher.org This targeted oxidation provides a direct route to functionalization at the 5,6-position.

Furthermore, the broader field of benzo[f]quinoline synthesis has a rich history of methodological advancements, including foundational methods like the Skraup and Doebner-Von Miller reactions, as well as more modern techniques like photochemical cyclohydrogenation. medwinpublisher.orgresearchgate.net These established routes for creating the core scaffold, combined with targeted oxidation and derivatization strategies, provide a robust toolkit for researchers to produce and explore this compound and its derivatives for the applications outlined above.

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing Benzo[f]quinoline-5,6-dione derivatives, and how do reaction conditions influence yield?

  • This compound derivatives are synthesized via condensation reactions with thiophene derivatives in glacial acetic acid under reflux (118°C for 48 hours). Ammonium acetate is used as a catalyst, and yields vary depending on the substituent: for example, yields of 54–55% were reported for bithiophene and terthiophene derivatives, but only 20% for tetrathiophene analogs. Post-synthesis, neutralization with ammonia and vacuum filtration are critical for purification .

Q. How is the antimicrobial activity of this compound assessed experimentally?

  • The agar well-diffusion assay is commonly used to evaluate antimicrobial activity. Minimum inhibitory concentrations (MICs) are determined by testing serial dilutions against bacterial/fungal strains. For instance, Benzo[g]quinoline-5,6-dione (a structural analog) showed significant inhibitory activity against pathogens like Staphylococcus aureus and Candida albicans in vitro .

Q. What analytical techniques are employed to characterize this compound and its metabolites?

  • High-performance liquid chromatography (HPLC) with fluorescence detection is used for quantification, as demonstrated in studies analyzing polycyclic aromatic hydrocarbon (PAH) derivatives. Structural confirmation relies on ¹H NMR, thin-layer chromatography (TLC), and retention time analysis .

Advanced Research Questions

Q. How does the quinone moiety in this compound influence its redox behavior and interaction with biological targets?

  • The quinone group facilitates redox cycling, generating reactive oxygen species (ROS) that contribute to antimicrobial and cytotoxic effects. Comparative studies with analogs (e.g., benzo[g]quinoline-5,10-dione) suggest that the position of the quinone groups affects electron transfer efficiency and biological activity .

Q. What mechanistic insights explain the DNA damage caused by this compound metabolites?

  • Metabolic activation by cytochrome P450 enzymes produces electrophilic intermediates (e.g., diol-epoxides) that form covalent DNA adducts, disrupting replication. Reactive metabolites like 7,8-diol-9,10-epoxide are linked to oxidative stress and mutagenicity, as observed in PAH studies .

Q. How do structural modifications (e.g., oligothiophene conjugation) alter the photostability and electronic properties of this compound derivatives?

  • Conjugation with thiophene units enhances π-electron delocalization, improving charge transport in optoelectronic applications. Alkoxy side chains on related polymers (e.g., PBDTTPD) mitigate photodegradation, suggesting similar strategies could stabilize this compound-based materials .

Q. What environmental degradation pathways are relevant for this compound in atmospheric chemistry?

  • Photolysis studies on oxy-PAHs (e.g., benzo[a]pyrene-1,6-dione) reveal that UV exposure generates hydroxylated and fragmented products. These pathways inform models for predicting the environmental persistence and transformation of related quinones .

Data Contradictions and Resolution Strategies

Q. Why do discrepancies arise in reported MIC values for this compound analogs across studies?

  • Variations in microbial strains, assay conditions (e.g., agar composition, incubation time), and compound purity contribute to conflicting MIC data. Standardizing protocols (e.g., CLSI guidelines) and reporting detailed experimental parameters can improve reproducibility .

Q. How can conflicting data on the cytotoxicity of this compound derivatives be reconciled?

  • Differences in cell lines, exposure durations, and metabolic activation systems (e.g., S9 liver fractions) may explain variability. Mechanistic studies using isotopic labeling or knockout models (e.g., CYP450 inhibitors) can clarify bioactivation pathways .

Methodological Recommendations

  • Synthesis Optimization : Screen alternative catalysts (e.g., ionic liquids) to improve yields for low-efficiency derivatives .
  • Activity Profiling : Combine MIC assays with time-kill kinetics to distinguish bacteriostatic vs. bactericidal effects .
  • Metabolite Tracking : Use LC-MS/MS for high-sensitivity detection of reactive intermediates in biological matrices .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.